molecular formula C13H24O3Si B12835539 Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid

Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B12835539
M. Wt: 256.41 g/mol
InChI Key: FAYUTCCVLRVWFN-GGWWSXTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Stereochemical Descriptors

The IUPAC name This compound encodes critical stereochemical and structural information. The bicyclo[3.1.0]hexane prefix specifies a fused tricyclic system comprising a cyclopropane ring (two carbons) fused to a cyclopentane ring (four carbons). The rel descriptor indicates relative stereochemistry, while (1R,5S,6r) defines absolute configurations at carbons 1 and 5 and the bridgehead (6r) using Cahn-Ingold-Prelog priorities.

The tert-butyldimethylsilyl (TBDMS) group at position 3 adopts the oxy substituent, with silicon bonded to two methyl groups and a tert-butyl moiety. The carboxylic acid at position 6 completes the structure. This naming follows IUPAC Rule P-93.5.1.3 for bicyclic systems and P-93.4.2.1.1 for stereodescriptors.

Stereochemical Feature Specification Source
Bridgehead configuration (6r) Endo relative to cyclopropane ring
C1 and C5 chiral centers R and S configurations, respectively
TBDMS group orientation Axial placement to minimize strain

Bicyclo[3.1.0]hexane Skeleton: Bond Angle Analysis and Ring Strain

The bicyclo[3.1.0]hexane framework exhibits significant angular strain due to its fused cyclopropane and cyclopentane rings. Experimental bond angles from analogous systems reveal:

Compound aCCC Bond Angle (°) Strain Energy (kcal/mol) Source
Bicyclo[3.1.0]hexane 93.4 66.3 (MP2/cc-pVTZ)
Cyclopropane 60.0 27.5 (experimental)
Cyclopentane 108.0 26.3 (experimental)

The cyclopropane ring contributes ~27.5 kcal/mol strain energy, while the fused cyclopentane adds 26.3 kcal/mol , resulting in a total strain of 66.3 kcal/mol for the bicyclic system. This strain arises from 60° bond angles in the cyclopropane moiety and 93.4° angles at the bridgehead carbon, as confirmed by MP2/cc-pVTZ computations.

The exo orientation of the carboxylic acid group at C6 mitigates steric clashes with the TBDMS ether, while the endo hydrogen at C6 participates in non-covalent interactions with adjacent rings.

tert-Butyldimethylsilyl (TBDMS) Ether Group: Electronic and Steric Effects

The TBDMS group exerts dual electronic and steric influences:

  • Electronic Effects :

    • The tert-butyl moiety induces a +I (inductive) effect , donating electron density through σ-bonds (Figure 1).
    • Silicon’s electronegativity (1.90) creates a polar Si-O bond (ΔEN = 1.24), rendering the oxygen nucleophilic despite steric shielding.
  • Steric Effects :

    • The TBDMS group’s cone angle of ~170° shields the oxygen atom, reducing susceptibility to electrophilic attack.
    • In the bicyclo[3.1.0] system, the TBDMS group adopts an axial position to avoid 1,3-diaxial interactions with the bridgehead hydrogen.

$$ \text{Inductive Effect Magnitude: } (\text{CH}3)3\text{C-} > (\text{CH}3)2\text{CH-} > \text{CH}2\text{CH}3 \text{ } $$

This steric protection enhances the compound’s stability under basic conditions, making it suitable for pharmaceutical intermediates.

Carboxylic Acid Functionality: Acid-Base Properties and Hydrogen-Bonding Capacity

The C6 carboxylic acid group has a computed pKa ≈ 4.2 (B3LYP/cc-pVTZ), comparable to cyclohexanecarboxylic acid (pKa 4.9). Key interactions include:

  • Intramolecular hydrogen bonding between the acidic proton and the TBDMS ether oxygen (distance: 2.1 Å, angle: 165°).
  • Intermolecular dimerization in crystalline phases, forming R$$_2$$$$^2$$(8) motifs common to carboxylic acids.

The deprotonated carboxylate exhibits bidirectional hydrogen-bonding capacity , acting as both donor (via -OH) and acceptor (via carbonyl oxygen). This duality facilitates salt formation with amines, critical for drug bioavailability.

Properties

Molecular Formula

C13H24O3Si

Molecular Weight

256.41 g/mol

IUPAC Name

(1R,5S)-3-[tert-butyl(dimethyl)silyl]oxybicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C13H24O3Si/c1-13(2,3)17(4,5)16-8-6-9-10(7-8)11(9)12(14)15/h8-11H,6-7H2,1-5H3,(H,14,15)/t8?,9-,10+,11?

InChI Key

FAYUTCCVLRVWFN-GGWWSXTCSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1C[C@@H]2[C@H](C1)C2C(=O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC2C(C1)C2C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Bicyclo[3.1.0]hexane Core

The bicyclo[3.1.0]hexane skeleton is typically synthesized via intramolecular cyclopropanation or ring-closure reactions starting from suitable cyclopentane or cyclohexane precursors. For example, cyclopropanation of a cyclopentene derivative under Simmons–Smith conditions or via diazo compounds can yield the bicyclic framework with stereochemical control.

Introduction of the Hydroxyl Group and Protection

The hydroxyl group at the 3-position is introduced by selective oxidation or hydroboration-oxidation of an alkene precursor on the bicyclic system. Once the hydroxyl group is installed, it is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine to afford the TBDMS ether.

Typical reaction conditions for silylation:

Reagent Solvent Temperature Time Yield (%)
TBDMSCl + Imidazole Dichloromethane 0 °C to RT 2–4 hours 85–95

This step ensures the hydroxyl group is protected from undesired side reactions in subsequent steps.

Installation or Preservation of the Carboxylic Acid Group

The carboxylic acid at the 6-position can be introduced by oxidation of a primary alcohol or by hydrolysis of an ester intermediate. In some synthetic routes, the acid is present from the start and protected as an ester (e.g., tert-butyl ester) during the cyclization and silylation steps, then deprotected at the end.

Typical hydrolysis conditions:

Reagent Solvent Temperature Time Yield (%)
NaOH or KOH (aq.) THF/H2O RT to 50 °C 1–3 hours 80–90

Representative Experimental Procedure

A representative synthesis reported in the literature involves:

  • Starting from a bicyclo[3.1.0]hexane precursor bearing a free hydroxyl group at C-3 and a protected or free carboxylic acid at C-6.
  • Dissolving the compound in anhydrous dichloromethane under inert atmosphere.
  • Adding imidazole and tert-butyldimethylsilyl chloride at 0 °C.
  • Stirring the reaction mixture at room temperature for 2–4 hours.
  • Quenching with water, extracting the organic layer, drying over anhydrous sodium sulfate.
  • Purifying the product by silica gel chromatography to isolate the TBDMS-protected bicyclo[3.1.0]hexane carboxylic acid.

Yield and Purity Data

Step Yield (%) Purity (%) Notes
Bicyclo[3.1.0]hexane formation 60–75 >95 Stereoselective cyclopropanation
Hydroxyl introduction 70–85 >95 Hydroboration-oxidation or oxidation
TBDMS protection 85–95 >98 Standard silylation conditions
Carboxylic acid hydrolysis 80–90 >98 Mild basic hydrolysis of ester

Analytical Characterization

Research Findings and Optimization

  • The TBDMS protection is favored due to its stability under a variety of reaction conditions and ease of removal.
  • Stereochemical integrity is maintained throughout the synthesis by careful control of reaction conditions.
  • Alternative protecting groups (e.g., tert-butoxycarbonyl) have been used for amino derivatives of bicyclo[3.1.0]hexane but TBDMS is preferred for hydroxyl protection due to its robustness.
  • Optimization of silylation conditions (solvent, temperature, base) can improve yield and reduce side reactions.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Key Notes
Bicyclo[3.1.0]hexane core Cyclopropanation (Simmons–Smith or diazo) 60–75 Stereoselective
Hydroxyl group introduction Hydroboration-oxidation 70–85 Regio- and stereoselective
Hydroxyl protection TBDMSCl, imidazole, DCM, 0 °C to RT 85–95 Stable silyl ether formation
Carboxylic acid formation Ester hydrolysis (NaOH, THF/H2O) 80–90 Mild conditions preserve stereochemistry

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The TBDMS group can be selectively removed under mild acidic conditions to reveal the hydroxyl group, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can yield alcohols.

Scientific Research Applications

Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. The TBDMS group serves as a protective group for hydroxyl functionalities, allowing for selective reactions at other sites.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Its derivatives may have therapeutic potential, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid depends on its specific application. In general, the TBDMS group protects the hydroxyl group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The carboxylic acid group can participate in various reactions, including esterification and amidation, to form more complex structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Boc-Protected Analogues
  • Example : rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 927679-54-7, MW 227.26) .
    • Key Differences :
  • Replaces TBDMS with a tert-butoxycarbonyl (Boc) group.
  • Contains a 3-aza (nitrogen) bicyclo ring instead of an oxygen-linked TBDMS.
    • Impact :
  • Boc groups are acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid).
(b) Methyl-Substituted Analogues
  • Example : rel-(1R,5S,6r)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride (CAS 2170489-24-2, ≥97% purity) .
    • Key Differences :
  • Substitutes TBDMS with a methyl group on the azabicyclo ring.
  • Exists as a hydrochloride salt, enhancing aqueous solubility.
    • Impact :
  • The hydrochloride salt form is advantageous for formulation in drug development .
(c) Ester Derivatives
  • Example : Ethyl rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 81056-11-3) .
    • Key Differences :
  • Carboxylic acid is esterified (ethyl ester), reducing polarity.
  • Lacks the TBDMS group, with a simpler 3-oxa (ether) substituent.
    • Impact :
  • Esters are typically intermediates for carboxylic acid activation (e.g., in peptide coupling).
  • Lower solubility in water compared to the carboxylic acid form .

Pharmacologically Active Analogues

(a) Benzimidazole-Containing Derivatives
  • Example : IACS-9779 (4-Chloro-N-((R)-1-((1R,3S,5S,6r)-3-(5,6-difluoro-1H-benzo[d]imidazol-1-yl)bicyclo[3.1.0]hexan-6-yl)propyl)benzamide) .
    • Key Differences :
  • Incorporates a benzimidazole moiety linked to the bicyclo core.
  • Designed as indoleamine 2,3-dioxygenase-1 (IDO-1) inhibitors for cancer immunotherapy. Impact:
  • The benzimidazole group enhances target binding affinity but may reduce metabolic stability compared to TBDMS-protected compounds .
(b) Somatostatin Receptor Agonists
  • Example : Mazisotine ((1R,5S,6R)-N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl}-3-azabicyclo[3.1.0]hexane-6-carboxamide) .
    • Key Differences :
  • Features a carboxamide-linked pyridyloxy substituent.
  • Demonstrates the versatility of bicyclo[3.1.0]hexane scaffolds in receptor-targeted drug design.
    • Impact :
  • The carboxamide group facilitates hydrogen bonding with receptors, a property absent in the TBDMS-protected carboxylic acid .

Biological Activity

Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic organic compound notable for its structural complexity and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a bicyclic structure with a tert-butyldimethylsilyl (TBDMS) protecting group that is commonly utilized in organic synthesis to shield hydroxyl groups from undesired reactions. Its molecular formula is C11H18O3SiC_{11}H_{18}O_3Si with a molecular weight of approximately 230.34 g/mol.

The biological activity of this compound primarily arises from the functional groups present in its structure:

  • TBDMS Group : Protects the hydroxyl group, allowing for selective reactions that can lead to the synthesis of biologically active derivatives.
  • Carboxylic Acid Group : Involved in various biochemical reactions such as esterification and amidation, which are crucial for forming more complex organic molecules with potential pharmacological properties.

2. Pharmacological Potential

The compound's ability to serve as an intermediate in the synthesis of more complex molecules positions it as a candidate for drug development. Its derivatives may exhibit:

  • Anti-inflammatory properties : Similar compounds have shown promise in reducing inflammation in preclinical models.
  • Anticancer activity : Preliminary studies indicate that bicyclic compounds can inhibit cancer cell proliferation.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound through a multi-step process involving Diels-Alder reactions followed by TBDMS protection. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.

Case Study 2: Biological Testing

In vitro assays were conducted to evaluate the cytotoxic effects of the compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.